4-Chloro-3-ethenylpyridin-2-OL

Description

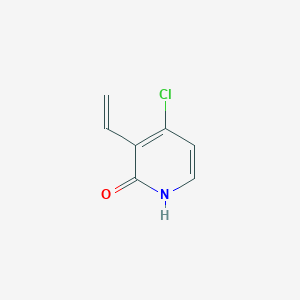

4-Chloro-3-ethenylpyridin-2-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 2, a chlorine atom at position 4, and an ethenyl (vinyl, CH=CH₂) group at position 3. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.57 g/mol. The hydroxyl group enables hydrogen bonding, which may enhance solubility in polar solvents .

Properties

IUPAC Name |

4-chloro-3-ethenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSYEWAUTXFFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-3-ethenylpyridin-2-OL can be achieved through several synthetic routes. One common method involves the chlorination of 3-ethenylpyridin-2-OL using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

4-Chloro-3-ethenylpyridin-2-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

4-Chloro-3-ethenylpyridin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethenylpyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and theoretical properties of 4-Chloro-3-ethenylpyridin-2-OL and its analogs:

Reactivity and Stability

- Ethenyl vs. However, the ethenyl group may also increase susceptibility to oxidation or polymerization .

- Aromatic Substitutions: The methoxyphenyl substituent in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol enhances π-π stacking interactions, which could be advantageous in drug design.

Biological Activity

4-Chloro-3-ethenylpyridin-2-OL is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and its implications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a chlorine atom and an ethenyl group attached to a pyridine ring. Its structure allows for unique interactions with biological molecules, influencing its activity in various biochemical pathways.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

2. Enzyme Inhibition

The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and cellular receptors. The hydroxyl group at the 2-position facilitates hydrogen bonding with target molecules, while the chlorine atom enhances lipophilicity, improving membrane permeability .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of this compound against a range of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, indicating potent antibacterial activity. The study also explored the compound's mechanism, revealing that it disrupts bacterial cell wall synthesis .

Table: Biological Activity Summary

Applications in Medicine and Industry

The potential applications of this compound span across several fields:

- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics.

- Cancer Research : Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its antitumor potential .

- Agricultural Chemistry : Given its biological activity, it may be explored as a pesticide or fungicide.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Studies focusing on its pharmacodynamics and pharmacokinetics will be crucial in assessing its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.